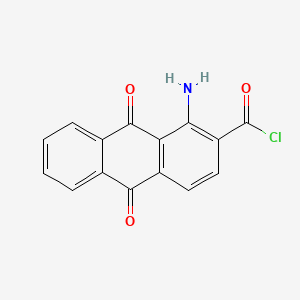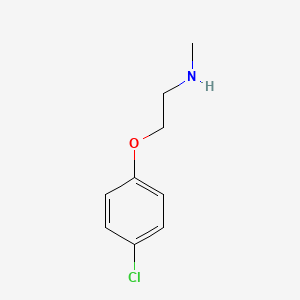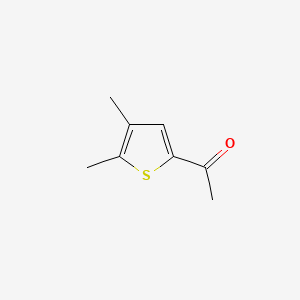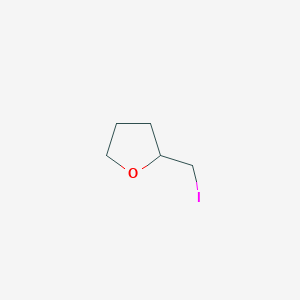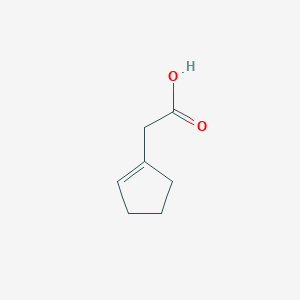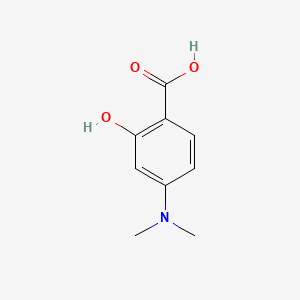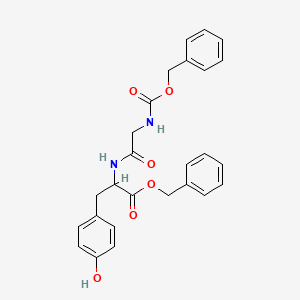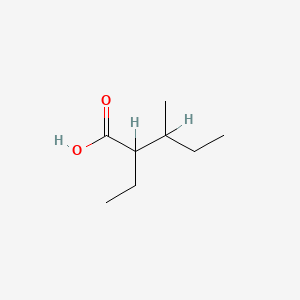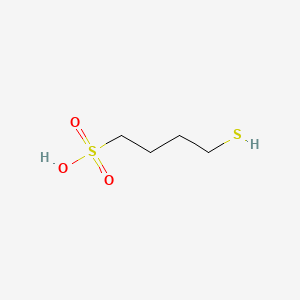
9,10-Dimethylphenanthrene
Vue d'ensemble
Description
9,10-Dimethylphenanthrene is a chemical compound with the molecular formula C16H14 . It is also known by other names such as 9,10-Phenanthraquinodimethane .
Synthesis Analysis
The synthesis of 9,10-Dimethylphenanthrene can be achieved from 1,4:5,8-Diepoxyphenanthrene, 1,2,3,4,5,6,7,8-octahydro-9,10-dimethyl- (9CI) .Molecular Structure Analysis
The molecular structure of 9,10-Dimethylphenanthrene consists of 16 carbon atoms and 14 hydrogen atoms . The molecular weight is 206.282 Da . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
9,10-Dimethylphenanthrene has a molecular weight of 206.2824 . More detailed physical and chemical properties could not be found in the available resources.Applications De Recherche Scientifique
Antialgal Activity
9,10-Dihydrophenanthrenes and phenanthrenes, including variants of 9,10-dimethylphenanthrene, have demonstrated strong antialgal activity. They were synthesized to mimic naturally occurring compounds in the wetland plant Juncus effusus. These compounds effectively inhibited the growth of the green alga Selenastrum capricornutum at concentrations as low as 10^-5 M (DellaGreca et al., 2001).
Molecular Structure Studies
Research into 9,10-Dimethylphenanthrene derivatives has provided insights into molecular structure, particularly the effects of different substituents on the bond lengths within the molecules. This has implications for understanding molecular interactions and reactivity (Suzuki et al., 2000).
Phytotoxicity
Compounds isolated from Juncus acutus, including 9,10-dimethylphenanthrene derivatives, have shown in vitro phytotoxicity against Selenastrum capricornutum. This highlights their potential use in controlling harmful algal blooms in aquatic environments (DellaGreca et al., 2002).
Luminescence Applications
Synthesis of 9,10-Dimethylphenanthrene-based compounds has been explored for their luminescent properties. These compounds have shown strong luminescence in both solid-state and solution, making them potential candidates for applications in optoelectronic devices (Olkhovik et al., 2010).
Anti-inflammatory Activity
9,10-Dimethylphenanthrene derivatives have been studied for their anti-inflammatory properties. For instance, a derivative isolated from Eulophia ochreata showed significant inhibition of inflammatory signalling mediated by Toll-like receptors, suggesting potential therapeutic applications (Datla et al., 2010).
Reaction Mechanisms and Stability
Studies on the behavior of 9,10-Dimethylphenanthrene derivatives in various acidic conditions have provided valuable insights into reaction mechanisms and stability of these compounds in different chemical environments (Bushmelev et al., 2011).
Pharmaceutical Potential
Research into the antioxidant and anti-inflammatory potential of synthesized phenanthrene derivatives, including 9,10-Dimethylphenanthrene, has indicated promising pharmaceutical applications, particularly in treating inflammatory conditions (Kanekar et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
9,10-dimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-12(2)14-8-4-6-10-16(14)15-9-5-3-7-13(11)15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEORGSHIXFSSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C3=CC=CC=C13)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209158 | |
| Record name | Phenanthrene, 9,10-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dimethylphenanthrene | |
CAS RN |
604-83-1 | |
| Record name | Phenanthrene, 9,10-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene, 9,10-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




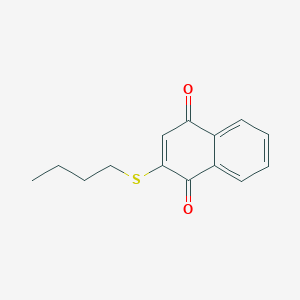
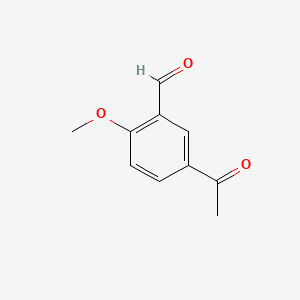
![5-Methylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B1605001.png)
